molecular formula C11H14N2O3 B5150396 (5-Hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone

(5-Hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone

Cat. No.: B5150396
M. Wt: 222.24 g/mol
InChI Key: XUEHUTJHFKPNAQ-UHFFFAOYSA-N
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Description

(5-Hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolidinone ring substituted with hydroxy and methyl groups, as well as a hydroxyphenyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone typically involves the reaction of 2-hydroxybenzaldehyde with 2-methylpyrazolidin-1-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

(5-Hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups on the pyrazolidinone ring, as well as the hydroxyphenyl moiety, allow the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, reduction of oxidative stress, or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (5-Hydroxy-2-methylpyrazolidin-1-yl)-(2-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group on the aromatic ring.

    (5-Hydroxy-2-methylpyrazolidin-1-yl)-(4-hydroxyphenyl)methanone: Similar structure but with the hydroxy group on the para position of the aromatic ring.

    (5-Hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxy-4-methylphenyl)methanone: Similar structure but with an additional methyl group on the aromatic ring.

Uniqueness

(5-Hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups on the pyrazolidinone ring, along with the hydroxyphenyl moiety, allows for versatile reactivity and potential applications in various fields. Its unique structure also enables specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12-7-6-10(15)13(12)11(16)8-4-2-3-5-9(8)14/h2-5,10,14-15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEHUTJHFKPNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(N1C(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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